![molecular formula C27H19ClN2O3S B11085644 (4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11085644.png)
(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-ETHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that includes a quinoline ring, an oxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-ETHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, starting with the preparation of the quinoline and oxazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. For example, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by cyclization steps to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to scale up the process. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, temperature control, and purification methods would be critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-ETHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the oxazole ring can yield more saturated heterocycles.
Scientific Research Applications
4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-ETHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-ETHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The quinoline and oxazole rings can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: This compound shares the chlorophenyl group but lacks the quinoline and oxazole rings.
2-[(4-Chlorophenyl)sulfanyl]nicotinate: Similar in having a chlorophenyl group and a sulfur linkage but differs in the overall structure.
4-[(4-Chlorophenyl)sulfonyl]phenol: Contains a chlorophenyl group and a sulfonyl linkage but lacks the quinoline and oxazole rings.
Uniqueness
4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-ETHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is unique due to its combination of structural features, including the quinoline and oxazole rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H19ClN2O3S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-6-ethoxyquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H19ClN2O3S/c1-2-32-21-10-13-23-18(15-21)14-19(26(30-23)34-22-11-8-20(28)9-12-22)16-24-27(31)33-25(29-24)17-6-4-3-5-7-17/h3-16H,2H2,1H3/b24-16+ |
InChI Key |
YYPCGYXBAZNAJO-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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